methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate
Description
Methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core substituted with an enaminone group (dimethylamino methylidene amino) at the 3-position and a methyl ester at the 2-position. The enaminone moiety imparts unique electronic properties, making it a versatile intermediate in organic synthesis, particularly for cycloadditions and stereoselective reactions .
Properties
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-15(2)8-14-11-9-6-4-5-7-10(9)18-12(11)13(16)17-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXCKWLQTUKMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(OC2=CC=CC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate typically involves multi-step organic reactions
Industrial Production Methods
Industrial synthesis may employ continuous flow chemistry to optimize the production of this compound. This method offers advantages such as enhanced reaction control, reduced reaction times, and improved safety profiles. The synthesis often utilizes readily available starting materials and catalysts to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Undergoes oxidation reactions resulting in the formation of oxidized derivatives.
Reduction: : Can be reduced to yield different aminobenzofuran derivatives.
Substitution: : Participates in substitution reactions where different substituents replace its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, sulfonyl chlorides, and various nucleophiles.
Major Products Formed from These Reactions
Oxidation: : Benzofuran carboxylates with higher oxidation states.
Reduction: : Reduced benzofuran amines.
Substitution: : Benzofuran derivatives with varying functional groups.
Scientific Research Applications
Methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate is of interest in several scientific research areas:
Chemistry: : Used as a precursor in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: : Investigated for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: : Explored for its potential therapeutic effects in treating various diseases and conditions.
Industry: : Utilized in the development of materials with specific properties, including polymers and coatings.
Mechanism of Action
The mechanism by which methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate exerts its effects involves several molecular targets and pathways:
Molecular Targets: : Interacts with enzymes, receptors, and other proteins.
Pathways Involved: : Modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogues in Pesticide Chemistry
Several methyl benzoate derivatives with sulfonylurea and triazine groups are listed in pesticide chemistry (), such as:
- Triflusulfuron methyl ester : Contains a trifluoroethoxy-substituted triazine ring.
- Metsulfuron methyl ester : Features a methoxy-methyl triazine substituent.
Key Differences :
- Core Structure : The target compound’s benzofuran core contrasts with the benzoate esters in sulfonylurea herbicides. Benzofurans are less common in agrochemicals but prevalent in medicinal chemistry.
- Functional Groups: The enaminone group in the target compound differs from the sulfonylurea and triazine moieties in herbicides, which are critical for acetyl-CoA carboxylase inhibition .
Ethyl Ester Analogues in Medicinal Chemistry
Ethyl 3-{[(3-methylanilino)(1H-1,2,4-triazol-1-yl)methylidene]amino}-1-benzofuran-2-carboxylate () shares structural similarities but differs in:
- Ester Group : Ethyl ester vs. methyl ester in the target compound.
- Substituents: Incorporates a 3-methylanilino-triazole group instead of dimethylamino.
Implications :
Key Contrasts :
- Aromaticity: The benzofuran core in the target compound offers aromatic stabilization, while tetrahydrofuran is non-aromatic, influencing electron distribution and reactivity.
- Applications : The tetrahydrofuran derivative is explicitly used in chiral synthesis, whereas the benzofuran variant may prioritize aromatic interactions in drug design .
Research Findings and Data Tables
Biological Activity
Methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate, a compound with the molecular formula and a molecular weight of approximately 246.26 g/mol, has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR), supported by relevant research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.26 g/mol |
| CAS Number | 866039-69-2 |
| Storage Temperature | Ambient |
Biological Activity Overview
Recent studies indicate that compounds structurally related to this compound exhibit significant anticancer activities, particularly against various human cancer cell lines. The benzofuran moiety is crucial in imparting these biological effects, often attributed to its ability to interact with cellular targets involved in proliferation and apoptosis.
In Vitro Studies
A notable study assessed the anticancer efficacy of several benzofuran derivatives, including this compound. The compound was tested against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The results demonstrated promising inhibitory activity:
- IC50 Values :
- A549 Cell Line: Ranged from 1.48 µM to 47.02 µM.
- NCI-H23 Cell Line: Ranged from 0.49 µM to 68.9 µM.
The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics such as staurosporine, indicating their potential as effective anticancer agents .
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Compounds were shown to trigger apoptotic pathways in cancer cells, significantly increasing the percentage of apoptotic cells compared to controls. For instance, compound 4b induced apoptosis in A549 cells at a rate of approximately 42.05% .
- VEGFR-2 Inhibition : The inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) plays a critical role in preventing angiogenesis, which is vital for tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound significantly influence its biological activity. Modifications at various positions on the benzofuran ring can enhance or diminish its potency:
- Substituents : The presence of electron-donating groups (like methoxy) on the phenyl ring has been associated with increased cytotoxicity against cancer cell lines .
- Dimethylamino Group : This moiety appears to enhance solubility and bioavailability, contributing to the compound's overall effectiveness .
Case Studies
Several case studies have documented the biological activities of benzofuran derivatives similar to this compound:
- Study on Anticancer Potential : A series of benzofuran derivatives were synthesized and evaluated for their ability to inhibit tumor cell proliferation. The study found that specific modifications led to enhanced activity against NSCLC cells .
- Mechanistic Insights : Research focusing on the apoptotic effects revealed that certain benzofurans could significantly alter cell cycle progression, leading to increased apoptosis rates in treated cancer cells .
Q & A
Q. What are the established synthetic routes for methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate, and what are their key challenges?
The synthesis typically involves multistep reactions starting from benzofuran-2-carboxylic acid derivatives. A validated approach includes:
- Step 1 : Preparation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated esters under acidic conditions.
- Step 2 : Introduction of the [(E)-(dimethylamino)methylidene]amino group via a condensation reaction with dimethylformamide dimethyl acetal (DMF-DMA) under reflux .
- Step 3 : Final esterification or functionalization using methylating agents like dimethyl sulfate.
Key Challenges : - Stereochemical control during the condensation step to ensure the (E)-configuration of the methylidene group.
- Purification difficulties due to byproducts from incomplete reactions.
Q. How is the structural configuration of this compound confirmed experimentally?
X-ray crystallography is the gold standard for confirming the (E)-configuration of the methylidene group and the planarity of the benzofuran ring. For example:
- Crystal System : Monoclinic (space group P21/n) with unit cell parameters a = 10.967 Å, b = 9.9606 Å, c = 17.4807 Å, and β = 91.439° .
- Key Interactions : Hydrogen bonding between the carbonyl oxygen and the dimethylamino group stabilizes the structure .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR to confirm the absence of rotational isomers (e.g., δ 3.2–3.4 ppm for dimethylamino protons, δ 165–170 ppm for carbonyl carbons).
- IR : Stretching vibrations at ~1670 cm (C=O) and ~1600 cm (C=N) .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 316.1422 for [M+H]) .
Advanced Research Questions
Q. How does the (E)-configuration of the methylidene group influence reactivity in cycloaddition reactions?
The (E)-configuration enhances electron delocalization across the conjugated system, enabling participation in 1,3-dipolar cycloadditions with nitrile oxides or diazomethane. For example:
Q. What strategies resolve contradictions in reported biological activity data for benzofuran derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor potency) often arise from:
- Structural Variations : Minor substituent changes (e.g., nitro vs. methoxy groups) alter binding to biological targets.
- Assay Conditions : Differences in solvent polarity or cell-line specificity (e.g., MCF-7 vs. HeLa cells).
Resolution : - Perform head-to-head comparative studies under standardized conditions.
- Use computational docking to correlate substituent effects with target affinity (e.g., HSP90 or kinase binding) .
Q. How can stereoselective synthesis of derivatives be optimized for drug discovery?
- Chiral Pool Approach : Use L-aspartic acid as a starting material to generate enantiopure intermediates, preserving stereochemistry through protecting-group strategies .
- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINOL-phosphates) in Pd-catalyzed couplings to install stereocenters .
- Yield Optimization : Replace batch reactors with continuous-flow systems to enhance reproducibility and scalability .
Q. What are the computational approaches for predicting the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Assess binding stability to enzymes like cytochrome P450 (e.g., RMSD < 2.0 Å over 100 ns trajectories).
- QSAR Models : Correlate electron-withdrawing substituents (e.g., -CF) with enhanced inhibitory activity against kinases .
- Docking Studies : Use AutoDock Vina to predict binding poses in the ATP-binding pocket of HSP90 .
Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, temperature gradients) to minimize batch-to-batch variability .
- Data Validation : Cross-validate crystallographic data with DFT-optimized geometries to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
